2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Description
2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C15H12Cl2N2O2 and its molecular weight is 323.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many biologically active compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target would depend on the exact structure and functional groups present in the compound.
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on the biological activities of related compounds, it could potentially be involved in a variety of pathways related to the aforementioned biological activities .
Biological Activity
The compound 2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS Number: 2415426-49-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Information
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₂Cl₂N₂O₂ |
Molecular Weight | 323.2 g/mol |
CAS Number | 2415426-49-0 |
Molecular Structure
The compound features a chlorinated pyrazole ring fused with a furan moiety, contributing to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research demonstrated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Case Study: Cytotoxicity Against Cancer Cell Lines
A study tested the cytotoxic effects of this compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated an IC50 value of approximately 15 µM for A549 cells, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests showed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .
Table: Antimicrobial Efficacy
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 18 |
Escherichia coli | 15 |
Salmonella typhimurium | 17 |
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, potentially through the NF-kB signaling pathway .
The biological activities of this compound are likely mediated by its ability to interact with various molecular targets within cells:
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways involving mitochondrial dysfunction.
- Antimicrobial Action : Its interaction with bacterial membranes disrupts integrity and function, leading to cell death.
- Cytokine Modulation : By inhibiting key signaling pathways, it reduces inflammation and related tissue damage.
Properties
IUPAC Name |
2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-9-15(20)19-13(14-5-2-6-21-14)8-12(18-19)10-3-1-4-11(17)7-10/h1-7,13H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALBARGRAEOHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC(=CC=C2)Cl)C(=O)CCl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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